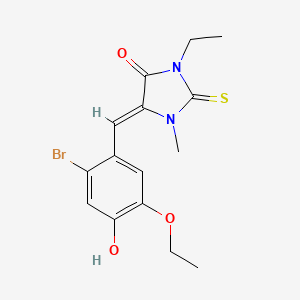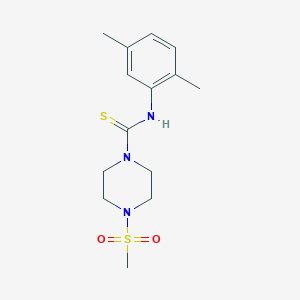![molecular formula C18H18ClN3S2 B4629442 4-(3-chloro-4-methylphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4629442.png)
4-(3-chloro-4-methylphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives typically involves multi-step chemical reactions, starting from basic precursors to the target triazole compounds. The functionalization of triazole thiols, such as the one , can be achieved through reactions like aminomethylation and cyanoethylation, indicating the versatility of these compounds in chemical synthesis. These reactions occur at the nitrogen atom of the triazole ring, showcasing the reactivity of this position for further modifications (Hakobyan et al., 2017).
Molecular Structure Analysis
Molecular structure analysis of 1,2,4-triazole derivatives reveals critical insights into their chemical behavior and potential applications. Density functional theory (DFT) calculations, combined with spectral data such as FT-IR, UV-visible, and NMR spectroscopy, are instrumental in understanding the electronic structure, molecular geometry, and intramolecular interactions of these compounds. These analyses can predict the energetically favored conformations and tautomeric forms, essential for understanding their reactivity and biological activity (Srivastava et al., 2016).
Chemical Reactions and Properties
1,2,4-Triazole derivatives participate in various chemical reactions, reflecting their rich chemical properties. These reactions include aminomethylation, cyanoethylation, and condensation with aldehydes, enabling the synthesis of a broad range of compounds with diverse biological activities. The reactivity of these compounds is significantly influenced by the presence of the triazole ring, which acts as a scaffold for further functionalization (Rajurkar et al., 2016).
Physical Properties Analysis
The physical properties of 1,2,4-triazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. X-ray crystallography provides detailed insights into their crystalline structures, revealing the molecular packing and intermolecular interactions that influence their physical stability and solubility. Such information is vital for the development of pharmaceutical formulations and material science applications (Ding et al., 2008).
科学的研究の応用
Synthesis and Chemical Characterization
- The synthesis of triazole derivatives, including "4-(3-chloro-4-methylphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol," involves multiple steps that yield compounds with potential insecticidal activity against Plodia interpunctella. These compounds have been characterized using spectral 1H NMR, 13C NMR, FTIR, and mass spectrometry, demonstrating significant insecticidal activity in some cases (Maddila, Pagadala, & Jonnalagadda, 2015).
Molecular and Electronic Analysis
- Detailed molecular and electronic analysis of triazole derivatives has been conducted through DFT calculations, revealing their potential for nonlinear optical properties and spectroscopic analysis. This research highlights the importance of geometric parameters, electronic properties, and molecular electrostatic potentials in understanding the behavior of such compounds (Beytur & Avinca, 2021).
Antioxidant Evaluation
- Triazole derivatives have been synthesized and evaluated for their antioxidant activity, with some compounds displaying potent antioxidant properties. This suggests their potential use in pharmaceuticals as antioxidant agents (Maddila, Momin, Gorle, Palakondu, & Jonnalagadda, 2015).
Antimicrobial Activities
- Synthesis and evaluation of triazole derivatives have indicated that they possess antimicrobial activities against various microorganisms. These findings underscore the potential of triazole compounds in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Corrosion Inhibition
- Triazole compounds, including derivatives of "4-(3-chloro-4-methylphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol," have been explored for their role in corrosion inhibition, particularly for zinc in acidic media. Research indicates a correlation between molecular structure and inhibition efficiency, suggesting their application in corrosion protection technologies (Gece & Bilgiç, 2012).
特性
IUPAC Name |
4-(3-chloro-4-methylphenyl)-3-[(2-methylphenyl)methylsulfanylmethyl]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3S2/c1-12-5-3-4-6-14(12)10-24-11-17-20-21-18(23)22(17)15-8-7-13(2)16(19)9-15/h3-9H,10-11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLXTJVIEIXJHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NNC2=S)CSCC3=CC=CC=C3C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-chloro-4-methylphenyl)-5-{[(2-methylbenzyl)sulfanyl]methyl}-4H-1,2,4-triazole-3-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-3-nitro-6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4629359.png)

![1-[3-(2-fluorophenyl)acryloyl]-2-methylindoline](/img/structure/B4629368.png)
![1-(2-ethoxyphenyl)-4-[(2-methoxyphenyl)acetyl]piperazine](/img/structure/B4629372.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4629379.png)
![9-tert-butyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4629385.png)
![methyl 5-methyl-2-{[(4-phenyl-1-piperazinyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4629398.png)

![2-{[4-allyl-5-(2-cyclohexylethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B4629420.png)
![3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(4-ethoxyphenyl)acrylamide](/img/structure/B4629421.png)
![ethyl 6-ethyl-2-[({[4-(2-naphthyl)-2-pyrimidinyl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4629429.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-2-ethoxybenzamide](/img/structure/B4629433.png)
![methyl 4-(4-methoxyphenyl)-5-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4629445.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-phenylacetamide](/img/structure/B4629452.png)